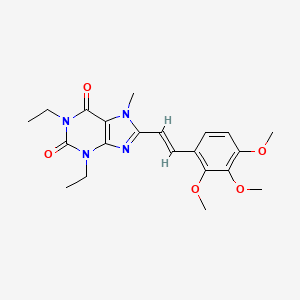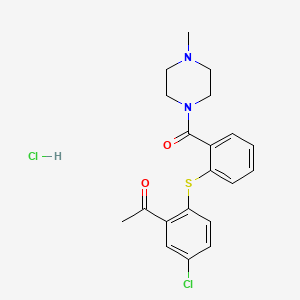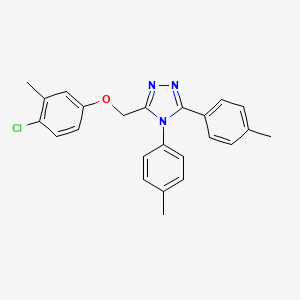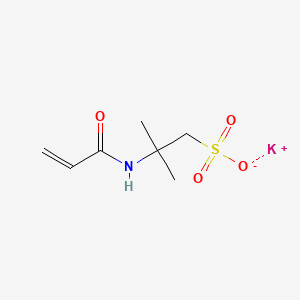
Potassium 2-acrylamido-2-methylpropanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-acrylamido-2-methylpropanesulfonate is a monomer that belongs to the class of sulfonic acid monomers. It is commonly used in the production of various polymers, such as polyacrylamide co-polymers, poly(2-acrylamido-2-methylpropanesulfonate), and hydrogels . This compound is known for its strong anionic properties and excellent water solubility, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2-acrylamido-2-methylpropanesulfonate is typically synthesized through the reaction of 2-acrylamido-2-methylpropanesulfonic acid with potassium hydroxide. The reaction involves mixing the acid with an aqueous solution of potassium hydroxide under controlled temperature and pH conditions to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pH control systems to ensure consistent product quality. The final product is then purified and dried to obtain the desired compound in solid form .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-acrylamido-2-methylpropanesulfonate undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form copolymers.
Addition Reactions: The double bond in the acrylamide group can participate in addition reactions.
Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile are commonly used in radical polymerization reactions.
Addition Reactions: Catalysts like peroxides or transition metal complexes can facilitate addition reactions.
Hydrolysis: Acidic or basic conditions are required for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymerization: Poly(2-acrylamido-2-methylpropanesulfonate) and its copolymers.
Addition Reactions: Various addition products depending on the reactants used.
Hydrolysis: The hydrolysis of the amide group yields carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Potassium 2-acrylamido-2-methylpropanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of polyelectrolyte gels and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery and tissue engineering.
Medicine: Utilized in the development of biomedical devices and materials.
Industry: Applied in water treatment, oil recovery, and as a dispersant in various formulations.
Mecanismo De Acción
The mechanism of action of potassium 2-acrylamido-2-methylpropanesulfonate involves its ability to form strong ionic interactions with other molecules. The sulfonate group provides anionic properties, allowing it to interact with cationic species and form stable complexes. This property is crucial in applications such as water treatment, where it helps in the removal of heavy metals and other contaminants .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-acrylamido-2-methylpropanesulfonate
- 2-acrylamido-2-methylpropanesulfonic acid
Comparison
Potassium 2-acrylamido-2-methylpropanesulfonate is unique due to its potassium ion, which can influence the solubility and reactivity of the compound compared to its sodium counterpart. The potassium salt may offer different solubility profiles and interaction strengths in various applications .
Propiedades
Número CAS |
52825-28-2 |
|---|---|
Fórmula molecular |
C7H12KNO4S |
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
potassium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C7H13NO4S.K/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 |
Clave InChI |
BWFJQOYMXHEGNQ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[K+] |
Números CAS relacionados |
15214-89-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


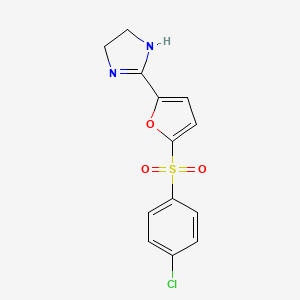


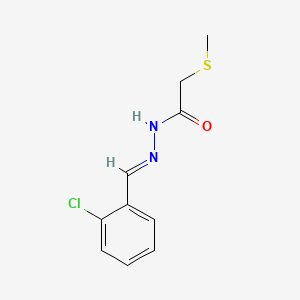
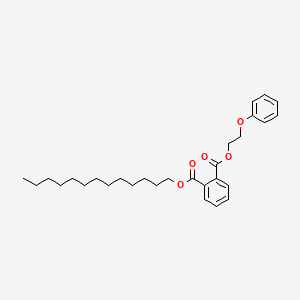
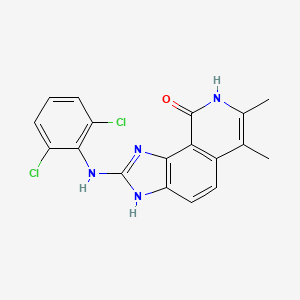

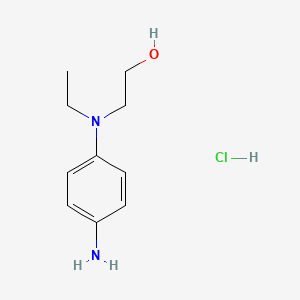
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)

